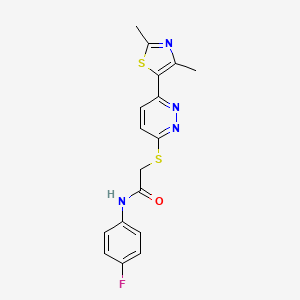

3-Nitro-2-(trifluoromethyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Nitro-2-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . It is an isomer of picolinic acid and nicotinic acid .

Synthesis Analysis

A synthetic method of a similar compound, 3-fluoro-2-trifluoromethyl isonicotinic acid, has been reported . The method involves several steps, starting with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine . Then, a reflux reaction is carried out on the obtained 2-trifluoromethyl-3-nitropyridine in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine . Finally, the obtained 2-trifluoromethyl-3-fluoropyridine is subjected to hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain the 3-fluoro-2-trifluoromethyl isonicotinic acid .Scientific Research Applications

Crystallographic and Spectroscopic Characterization

Researchers Diehl III, Je, and Tanski (2019) studied isomers of nitro trifluoromethyl benzoic acid, closely related to 3-Nitro-2-(trifluoromethyl)isonicotinic acid. Their work highlighted the impact of regiochemistry on steric interactions in such compounds, affecting the orientation of functional groups like carboxylic acid and nitro groups in relation to the aromatic plane. This research is crucial for understanding the structural properties and potential applications of similar compounds in various scientific fields (Diehl III et al., 2019).

Luminescence Sensitization in Metal Complexes

Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally similar to this compound, for their ability to sensitize the luminescence of Eu(III) and Tb(III). This work demonstrates the potential of such compounds in enhancing the luminescence properties of metal complexes, which could be pivotal in developing new luminescent materials or sensors (Viswanathan & Bettencourt-Dias, 2006).

Synthesis and Structural Investigation in Nickel(II) Complexes

Đaković, Popović, and Smrečki-Lolić (2008) synthesized and characterized nickel(II) thiocyanate complexes with isonicotinic acid, a compound related to this compound. Their research provides insight into the coordination chemistry and potential applications of such complexes in areas like catalysis and material science (Đaković et al., 2008).

Excited-state Charge Transfer Dynamics in Aromatic Molecules

Schnadt et al. (2003) studied the charge transfer dynamics in aromatic molecules like isonicotinic acid when adsorbed on a semiconductor surface. This research is relevant to this compound, as it provides valuable insights into the excited-state interactions of similar aromatic compounds with semiconductor materials, which is crucial for the development of advanced electronic and photonic devices (Schnadt et al., 2003).

Luminescent Sensor Development

Zhang et al. (2019) developed a water-stable EuIII-based metal-organic framework (MOF) using isonicotinic acid, which shares structural similarities with this compound. Their work demonstrates the potential of such compounds in the design of luminescent sensors, particularly for the detection of nitroaromatic compounds in environmental monitoring (Zhang et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-2-(trifluoromethyl)benzoic acid, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as isoniazid, target the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

For instance, isoniazid, a similar compound, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

It is plausible that it may interfere with the synthesis of mycolic acids, similar to isoniazid . Mycolic acids are vital components of the cell wall of Mycobacterium tuberculosis, and their disruption can lead to cell death .

Pharmacokinetics

The compound is known to be solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to the disruption of the bacterial cell wall, resulting in cell death .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-(trifluoromethyl)isonicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is hypothesized that the compound’s effects may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-4(12(15)16)3(6(13)14)1-2-11-5/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHYQRNBSYUAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)

![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

![N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2637861.png)